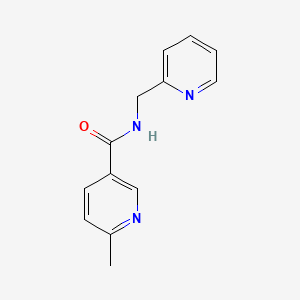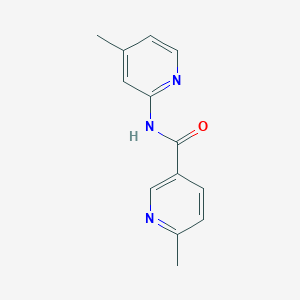![molecular formula C13H16N2O2 B7537686 N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide, also known as DMF, is a small molecule drug that has been studied extensively for its potential therapeutic benefits in various diseases. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties.
Mecanismo De Acción
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and promote the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide is a small molecule drug that is relatively easy to synthesize and administer. It has been shown to have low toxicity and is generally well-tolerated. However, this compound can be unstable in certain conditions and may require special handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Another area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Métodos De Síntesis
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be synthesized by several methods, including the reaction of 2-methylfuran-3-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (this compound-DMA) to yield this compound.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic benefits in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In psoriasis, this compound has been shown to improve symptoms and reduce inflammation. In inflammatory bowel disease, this compound has been shown to improve symptoms and reduce inflammation.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-5-11(15(9)3)8-14-13(16)12-6-7-17-10(12)2/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYJIGTKVVATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
